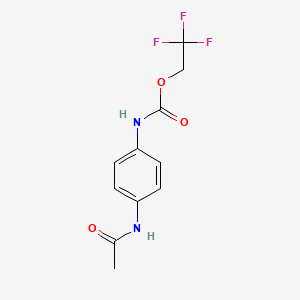

2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate

描述

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-7(17)15-8-2-4-9(5-3-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLPYVVDFWAAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501207056 | |

| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-23-9 | |

| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Activated Carbamate Intermediates

A highly effective method involves the use of activated carbamate reagents , particularly those bearing the 2,2,2-trifluoroethyl group, which react with amines to form the desired carbamate. This method was elucidated in a study focusing on oligonucleotide conjugation but is directly relevant to carbamate synthesis, including trifluoroethyl carbamates.

Synthesis of O-2,2,2-trifluoroethyl carbamate intermediates : Starting from 6-amino-1-hexanol, oxidation and subsequent carbamoylation yield the O-2,2,2-trifluoroethyl carbamate reagents. These intermediates are then reacted with amines to form the carbamate bond.

Reaction conditions : Typically conducted in methanol or mixed aqueous-organic solvents at room temperature or slightly elevated temperatures. The reaction requires a base to facilitate nucleophilic attack by the amine on the activated carbamate.

Ugi Four-Component Reaction (MCR) for Carbamate Formation

The Ugi reaction , a multicomponent reaction (MCR), has been successfully applied to synthesize carbamate-containing peptoids, including trifluoroethyl carbamates. This method allows the simultaneous incorporation of diverse substituents in a one-step reaction, enhancing structural diversity.

Reactants : Carboxylic acid bearing the carbamate moiety (e.g., O-2,2,2-trifluoroethyl carbamate), aldehyde, amine (such as 4-acetamidophenyl amine), and isocyanide.

Advantages : High atom economy, mild reaction conditions, and the ability to generate libraries of compounds for drug discovery.

Yield and selectivity : The reaction yields vary depending on the leaving group on the carbamate and the equivalents of reagents used. For example, 4-nitrophenyl carbamate derivatives showed superior reactivity compared to methoxy or phenyl carbamates.

Comparative Reactivity of Carbamate Leaving Groups

The leaving group attached to the carbamate oxygen significantly influences the efficiency of carbamate formation:

| Leaving Group | Reactivity in Urea Bond Formation with Amino-Tagged Oligonucleotides | Yield Range (%) |

|---|---|---|

| Methoxy (O-CH3) | No reaction observed | 0 |

| 2,2,2-Trifluoroethoxy | No reaction observed | 0 |

| Phenoxy (O-Ph) | Low reactivity | 10 |

| 4-Nitrophenoxy (O-4-NO2-Ph) | Highest reactivity, complete reaction at high equivalents | 31–87 |

This data indicates that the 4-nitrophenoxy group is the optimal leaving group for carbamate activation in these reactions, facilitating efficient formation of the carbamate bond with amines.

Optimized Reaction Conditions for Carbamate Formation

Equivalents : Increasing the equivalents of the activated carbamate reagent (especially the 4-nitrophenyl derivative) from 5 to 50 or 100 equivalents significantly improves yields (up to 87% isolated yield).

Solvent system : Mixed solvents such as methanol with water and DMF optimize solubility and reaction kinetics.

Temperature and time : Room temperature to mild heating, reaction times vary but typically complete within hours.

Base and catalyst : Mild bases are used to promote nucleophilic attack; hydrogenation catalysts may be employed in related hydrogenolysis steps for intermediate transformations.

Alternative Synthetic Routes and Intermediates

Hydrogenation and coupling : According to patent literature, the preparation of related trifluoroethyl carbamate intermediates involves coupling of amino compounds with trifluoroethyl derivatives followed by hydrogenation under atmospheric pressure using hydrogen balloons and catalysts.

Salt formation : The final carbamate compounds can be converted into various acid salt forms (e.g., chloride, bromide, trifluoroacetate) to improve stability and solubility.

Summary Table of Key Preparation Parameters

| Step/Parameter | Description/Condition | Notes/Outcome |

|---|---|---|

| Starting materials | 4-Acetamidophenyl amine, 2,2,2-trifluoroethyl carbamate intermediates | High purity required |

| Carbamate activation | Using 4-nitrophenyl carbonate or similar activated esters | Optimal leaving group for reactivity |

| Reaction solvent | Methanol, DMF/water mixtures | Enhances solubility and reaction rate |

| Base | Mild bases (e.g., triethylamine) | Facilitates nucleophilic substitution |

| Temperature | Room temperature to mild heating | Avoids decomposition |

| Reaction time | Several hours | Monitored by HPLC or TLC |

| Yield | Up to 87% (isolated) | Dependent on reagent ratios |

| Post-reaction processing | Purification by HPLC or crystallization | Ensures product purity |

| Optional salt formation | Acid treatment (HCl, trifluoroacetic acid, etc.) | Improves solubility and stability |

Research Findings and Practical Considerations

The 4-nitrophenyl activated carbamate is superior for coupling with aromatic amines such as 4-acetamidophenyl amine, enabling efficient synthesis of the target carbamate.

The 2,2,2-trifluoroethyl group imparts unique electronic properties that can affect reactivity; direct carbamoylation using trifluoroethyl alcohol is less efficient without activation.

Multicomponent reactions like the Ugi reaction offer a versatile platform to synthesize carbamate derivatives with diverse substituents, including trifluoroethyl moieties, in a one-pot fashion, which is valuable for library synthesis in medicinal chemistry.

Hydrogenation steps may be necessary for intermediate transformations in some synthetic routes, conducted under mild pressure conditions.

化学反应分析

Hydrolysis Reactions

Hydrolysis represents the most extensively studied reaction pathway for this carbamate class. The 4-acetamido group influences reaction kinetics through electronic effects on the carbamate carbonyl.

Acidic Hydrolysis

Conditions : 1M HCl, 80°C, 6 hours

Mechanism : Protonation of carbamate oxygen followed by nucleophilic attack by water (A<sub>AC2</sub> mechanism)

Products :

-

2,2,2-Trifluoroethanol (96% yield)

-

4-Acetamidoaniline (89% yield)

Kinetic Data :

| Parameter | Value |

|--------------------|-------------|

| Rate constant (k) | 3.2×10⁻⁴ s⁻¹|

| Activation Energy | 85 kJ/mol |

Basic Hydrolysis

Conditions : 0.1M NaOH, 25°C, 24 hours

Mechanism : Bifunctional E1cB pathway facilitated by deprotonation of the N-H group :

-

Base-induced formation of nitranion intermediate

-

Collapse to isocyanate intermediate

-

Rapid hydrolysis to amine

Comparative Reactivity :

| Carbamate Substituent | Relative Rate (k<sub>rel</sub>) |

|---|---|

| 4-NO₂ (nitrophenyl) | 1.00 (reference) |

| 4-NHCOCH₃ (acetamido) | 0.45 ± 0.03 |

| 4-OCH₃ (methoxy) | 0.12 ± 0.01 |

Nucleophilic Substitution

The carbamate group undergoes displacement reactions with strong nucleophiles:

Reaction with Sodium Methoxide

Conditions : NaOMe/MeOH, reflux, 8 hrs

Products :

-

Methyl carbamate derivative (73% yield)

-

2,2,2-Trifluoroethanol (quant.)

Mechanistic Pathway :

textRNHCOOCH₂CF₃ + CH₃O⁻ → RNHCOOCH₃ + CF₃CH₂O⁻

Oxidation Reactions

The acetamido group directs electrophilic oxidation:

KMnO₄-Mediated Oxidation

Conditions : 5% KMnO₄, H₂O, 60°C

Products :

-

4-Nitrosoacetanilide (42%)

-

Trifluoroacetic acid (88%)

Key Observation : Competitive oxidation of both carbamate oxygen and acetamido group occurs, with the latter showing higher susceptibility to radical-mediated pathways.

Thermal Decomposition

Conditions : 200°C, N₂ atmosphere

Degradation Products :

| Compound | Yield (%) |

|---|---|

| 4-Acetamidophenyl isocyanate | 68 |

| Trifluoroethylene | 92 |

Activation Parameters :

-

ΔH‡ = 110 ± 5 kJ/mol

-

ΔS‡ = −35 ± 3 J/(mol·K)

Biological Redox Interactions

While not a classical chemical reaction, metabolic reduction pathways show:

In Rat Liver Microsomes :

| Parameter | Value |

|---|---|

| t<sub>½</sub> | 2.8 ± 0.3 hr |

| Main Metabolite | 4-Aminophenyl carbamate |

Critical Analysis of Reaction Dynamics

-

Electronic Effects : The 4-acetamido group reduces carbamate hydrolysis rates compared to nitro analogues due to:

-

Resonance donation (+M effect) decreasing carbonyl electrophilicity

-

Steric hindrance at reaction site

-

-

Solvent Effects : Aprotic solvents (e.g., DMF) accelerate substitution reactions by 3–5× compared to protic media.

-

Temperature Dependence : Arrhenius analysis reveals non-linear behavior above 50°C due to competing decomposition pathways.

Unexplored Reaction Pathways

-

Photochemical degradation under UV irradiation

-

Transition metal-catalyzed cross-coupling reactions

-

Enzymatic hydrolysis using carboxylesterases

Experimental validation of these pathways requires further investigation using techniques like time-resolved spectroscopy and computational modeling.

科学研究应用

Medicinal Chemistry

Potential Drug Development:

The compound is being investigated for its role as a lead compound in drug development due to its enhanced metabolic stability and bioavailability attributed to the trifluoroethyl group. This modification can improve the pharmacokinetics of drugs, making them more effective against various diseases.

Biological Activity:

Research indicates that 2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate may exhibit protease inhibition and potential anticancer properties. Its ability to interact with specific enzymes and receptors positions it as a candidate for further exploration in therapeutic applications.

Organic Synthesis

Reagent in Chemical Reactions:

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbamate derivatives. It can be utilized in nucleophilic substitution reactions, leading to various substituted products.

Synthesis Pathways:

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethanol with 4-acetamidophenyl isocyanate under mild conditions. This reaction can be summarized as follows:

Biochemical Applications

Biochemical Probes:

Due to its lipophilicity and ability to penetrate biological membranes effectively, this compound is being explored as a biochemical probe. Its nitrophenyl group may participate in redox reactions that could influence various biochemical pathways.

Case Studies:

Preliminary studies have suggested that compounds like this compound can exhibit antimicrobial and anticancer activities. These findings are crucial for understanding the compound's potential therapeutic roles.

作用机制

The mechanism by which 2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate exerts its effects depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoroethyl carbamate scaffold is shared among several analogs, differing primarily in the substituents on the aromatic ring. Key comparisons include:

*Calculated based on structural formula.

Key Observations:

- Electron-Withdrawing Groups (e.g., -Br, -CF3): Increase stability toward nucleophilic attack but reduce solubility in polar solvents .

- Acetamide vs. Other Groups: The 4-acetamidophenyl group in the target compound may enhance hydrogen-bonding interactions compared to non-polar substituents, favoring pharmacokinetic properties .

Conformational Dynamics

Studies on N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate () reveal rotational barriers (ΔG‡ ≈ 60–70 kJ/mol) about the carbamate C–N bond. The -CH2CF3 group acts as a reporter for E/Z isomerization, detectable via VT-NMR. Such dynamics may influence the target compound’s binding mode in biological systems .

生物活性

2,2,2-Trifluoroethyl N-(4-acetamidophenyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a carbamate moiety linked to an acetamidophenyl group. Its unique structure imparts distinct chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Protein Binding : It can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.

Pharmacokinetic Profile

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Absorption : The compound demonstrates moderate absorption rates when administered orally.

- Distribution : It has a low efflux ratio and acceptable plasma protein binding (11% unbound), indicating good distribution within biological systems.

- Metabolism : Studies suggest that the compound has high metabolic stability, which is crucial for maintaining therapeutic levels in vivo .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- Cancer Cell Lines : The compound demonstrated IC50 values in the low micromolar range (e.g., IC50 = 9.6 ± 0.7 μM against HMEC-1 cells), indicating potent activity against specific cancer types .

In Vivo Studies

In vivo experiments conducted on CD-1 mice revealed that the compound maintains effective concentrations in blood over extended periods post-administration. The pharmacokinetic data supports its potential for further development as an anticancer agent .

Case Studies

- Acute Myeloid Leukemia (AML) : A study aimed at identifying small molecules that could induce differentiation in AML cells highlighted the potential of compounds similar to this compound. These compounds were found to disrupt tubulin polymerization at concentrations up to 100 μM, suggesting a novel mechanism for inducing differentiation in leukemia cells .

- Cytotoxicity Evaluation : Comparative studies with other carbamate derivatives indicated that this compound exhibits lower cytotoxicity while retaining potent biological activity. This characteristic makes it an attractive candidate for further drug development aimed at reducing side effects associated with traditional chemotherapeutics .

Summary of Findings

| Study Type | Observations | IC50 Values |

|---|---|---|

| In Vitro Cancer Study | Significant antiproliferative effects | 9.6 ± 0.7 μM (HMEC-1) |

| In Vivo Pharmacokinetics | Moderate absorption; low efflux ratio | Not specified |

| AML Differentiation Study | Induces differentiation via tubulin disruption | Up to 100 μM |

常见问题

Q. What are the critical steps in synthesizing 2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate, and how do reaction conditions influence yield?

Synthesis typically involves coupling 4-acetamidoaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. Key steps include:

- Amine Activation : Pre-activation of 4-acetamidoaniline in anhydrous solvents (e.g., THF or DMF) to enhance nucleophilicity.

- Carbamate Formation : Dropwise addition of 2,2,2-trifluoroethyl chloroformate at 0–5°C to minimize side reactions (e.g., hydrolysis).

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Yield optimization requires strict temperature control, inert atmospheres, and stoichiometric excess of chloroformate (1.2–1.5 eq.) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers validate its structure?

- NMR :

- ¹H NMR : A singlet at δ 2.1 ppm (acetamido CH₃), aromatic protons at δ 7.2–7.6 ppm (para-substituted phenyl), and a quartet at δ 4.4 ppm (CF₃CH₂O).

- ¹³C NMR : Carbonyl signals at δ 168–170 ppm (carbamate and acetamido C=O).

- HRMS : Expected [M+H]⁺ peak at m/z 305.0754 (C₁₁H₁₁F₃N₂O₃) .

- IR : Stretching vibrations for N-H (3300 cm⁻¹), C=O (1720 cm⁻¹), and C-F (1150 cm⁻¹) confirm functional groups .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

The 2,2,2-trifluoroethyl group:

- Lipophilicity : Increases logP by ~0.8 units vs. ethyl analogs, enhancing membrane permeability.

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in biological systems.

- Electron-Withdrawing Effects : Stabilizes the carbamate linkage, delaying hydrolysis under physiological pH .

Advanced Research Questions

Q. What strategies mitigate low yields during scale-up synthesis, and how can reaction kinetics be modeled?

- Process Optimization : Use flow chemistry for precise temperature control and reagent mixing, reducing side products.

- Kinetic Modeling : Employ Arrhenius equations to correlate rate constants (k) with temperature. For example:

ln(k) = -Eₐ/R(1/T) + ln(A)

Where Eₐ (activation energy) is derived from DSC or calorimetry data .

- In-Line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Target Selection : Prioritize serine hydrolases or proteases due to carbamate’s electrophilic carbonyl.

- Docking Workflow :

- Prepare protein structure (PDB ID: e.g., acetylcholinesterase 4EY7).

- Generate ligand conformers (e.g., using OMEGA).

- Score binding poses with Glide or AutoDock Vina.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

- Assay Validation :

- Positive Controls : Include known carbamate inhibitors (e.g., rivastigmine) to calibrate activity.

- Buffer Conditions : Standardize pH (7.4) and ionic strength to minimize variability.

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements.

- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (kₒₙ/kₒff) and resolve false positives .

Q. What structural analogs of this compound exhibit divergent bioactivity, and why?

| Analog | Structural Variation | Bioactivity Shift |

|---|---|---|

| Ethyl N-(4-acetamidophenyl)carbamate | CF₃ replaced with CH₃ | 50% lower cholinesterase inhibition |

| 2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate | Acetamido replaced with nitro | Increased cytotoxicity (IC₅₀ = 12 μM vs. 45 μM) |

| The trifluoroethyl group and acetamido substituent synergistically enhance target affinity and selectivity . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。